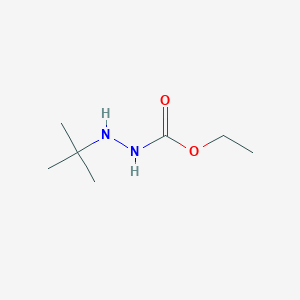

ethyl N-(tert-butylamino)carbamate

Description

Properties

CAS No. |

64739-41-9 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl N-(tert-butylamino)carbamate |

InChI |

InChI=1S/C7H16N2O2/c1-5-11-6(10)8-9-7(2,3)4/h9H,5H2,1-4H3,(H,8,10) |

InChI Key |

PYNPFJINTPDMOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NNC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{tert-Butylamine} + \text{Ethyl Chloroformate} \xrightarrow{\text{Base}} \text{Ethyl N-(tert-Butylamino)Carbamate} + \text{HCl}

$$

Optimized Conditions (adapted from):

- Solvent: Ethyl acetate or dichloromethane (8–10 vol. relative to amine)

- Base: 1.1–1.5 eq. NaOH or triethylamine

- Temperature: 0–5°C (to minimize N-alkylation byproducts)

- Yield: 85–90% after crystallization (hexane/ethyl acetate)

Data Table 1: Comparative Yields via Chloroformate Route

| Amine | Chloroformate | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| tert-Butylamine | Ethyl chloroformate | NaOH | Ethyl acetate | 89 | |

| tert-Butylamine | Ethyl chloroformate | TEA | DCM | 85 |

Reductive Amination Approaches

Reductive amination of tert-butylamine with carbonyl intermediates offers a versatile pathway. This method is advantageous for generating stereochemically pure products.

Example Protocol (from):

- Intermediate Formation: React N-tert-butyloxycarbonyl-1,2-ethylenediamine with paraformaldehyde in toluene/acetic acid (reflux, 4–6 h).

- Reduction: Treat the imine intermediate with sodium borohydride in THF (20–30°C, 3–5 h).

Key Observations:

- Catalyst: 1% acetic acid accelerates imine formation.

- Yield: 84–87% after distillation.

- Purity: >98% by GC-MS (no detectable N-alkylation byproducts).

CO₂-Based Carbamate Synthesis

Continuous flow systems utilizing CO₂ as a carbonyl source provide sustainable routes. This method avoids toxic reagents like phosgene.

Reaction Mechanism (from):

- Carbamate Anion Formation:

$$

\text{tert-Butylamine} + \text{CO}_2 \rightarrow \text{tert-Butylammonium Carbamate}

$$ - Alkylation:

$$

\text{Carbamate Anion} + \text{Ethyl Bromide} \xrightarrow{\text{TBAI}} \text{this compound}

$$

- Pressure: 5–7 bar CO₂

- Catalyst: 10 mol% tetrabutylammonium iodide (TBAI)

- Solvent: Acetonitrile or DMF

- Yield: 76–81% at 70°C

Data Table 2: CO₂-Based Synthesis Performance

| CO₂ Pressure (bar) | Catalyst Loading | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| 5 | 10% TBAI | 70 | 79 | 3 |

| 7 | 10% TBAI | 70 | 81 | 5 |

Solid-Phase Synthesis

Solid-supported reagents enable facile purification, particularly for high-throughput applications. A representative method involves:

Protocol (adapted from):

- Resin Activation: Load Wang resin with Fmoc-protected tert-butylamine.

- Coupling: Treat with ethyl chloroformate/DIC/HOBt in DMF (RT, 3 h).

- Cleavage: Release product using TFA/DCM (95% purity by HPLC).

Advantages:

- Yield: 78–82%

- Scalability: Suitable for multi-gram synthesis.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysts (PTCs) enhance reaction rates in biphasic systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(tert-butylamino)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl N-(tert-butylamino)carbamate has several applications in scientific research:

Biology: In biological research, it can be used to study enzyme interactions and protein modifications.

Industry: It finds applications in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl N-(tert-butylamino)carbamate involves its ability to form stable carbamate linkages with various molecular targets. This stability is due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety, which restricts conformational flexibility. The compound can participate in hydrogen bonding through its carboxyl group and backbone NH, influencing its interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Carcinogenicity and Mutagenicity

The carcinogenic and mutagenic profiles of carbamates vary significantly based on their substituents. Key findings from the evidence include:

- Ethyl Carbamate (EC): Widely detected in alcoholic beverages (), with average concentrations up to 822 µg/L in certain Chinese liquors. Induces hepatic carcinomas, neurofibrosarcomas, and lung adenomas in rodents ().

- Vinyl Carbamate (VC): 10–50 times more carcinogenic than EC in mice, inducing lung, liver, and skin tumors at lower doses (). Directly mutagenic in Salmonella typhimurium TA100 and TA1535 when metabolized by liver enzymes ().

- The bulky tert-butyl group likely hinders metabolic activation, reducing reactivity.

Table 1: Comparative Toxicity of Carbamates

Metabolic Pathways and Reactivity

- EC and VC : EC is metabolized via cytochrome P-450 to vinyl carbamate epoxide, a DNA-reactive intermediate. VC bypasses this step, acting directly as a promutagen ().

- tert-Butyl Derivatives: The tert-butyl group in this compound likely impedes enzymatic oxidation, reducing electrophilic metabolite formation. This aligns with the inactivity of tert-butyl carbamate in tumor assays ().

Industrial and Regulatory Considerations

- EC in Food Products: EC levels in Chinese liquors exceed international limits (150 µg/L) in 48.7% of samples, posing carcinogenic risks (MOE = 1,875 for regular drinkers) ().

- Mitigation Strategies : Secondary distillation reduces EC content by 81–93% in liquors ().

- This compound: Limited to laboratory use, with safety protocols emphasizing skin/eye protection (analogous to ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl N-(tert-butylamino)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbamate coupling reactions using tert-butylamine and ethyl chloroformate in anhydrous solvents like dichloromethane or THF. Key parameters include maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis) and using stoichiometric triethylamine as a base to neutralize HCl byproducts . Purification often involves column chromatography or preparative reversed-phase HPLC (RP-HPLC) with UV detection to isolate high-purity fractions .

Q. How can structural confirmation be achieved for this compound?

- Methodology : Use a combination of - and -NMR to confirm the tert-butyl group (δ ~1.2 ppm for , δ ~28 ppm for ) and carbamate carbonyl (δ ~155–160 ppm for ). LC-MS with electrospray ionization (ESI) provides molecular ion peaks ([M+H]) to verify molecular weight. IR spectroscopy identifies the carbamate C=O stretch (~1700 cm) .

Q. What solvents and storage conditions are optimal for stability studies?

- Methodology : Store the compound in inert, anhydrous solvents (e.g., acetonitrile or DMSO) at –20°C to prevent hydrolysis. Stability under accelerated conditions (e.g., 40°C/75% RH for 7 days) can be monitored via HPLC to detect degradation products like tert-butylamine or ethyl alcohol .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

- Methodology : Chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during carbamate formation. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR if fluorinated analogs are synthesized. Computational modeling (DFT) aids in predicting transition states for stereochemical control .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?

- Methodology : Cross-validate using orthogonal techniques:

- If NMR suggests impurities but LC-MS shows a single peak, perform 2D NMR (e.g., COSY, HSQC) to confirm structural assignments.

- If mass spectrometry detects unexpected adducts, use high-resolution MS (HRMS) to distinguish isotopic patterns from true impurities .

Q. How does the compound’s stability vary under oxidative or acidic conditions?

- Methodology : Conduct forced degradation studies:

- Oxidative : Treat with HO (3% v/v) at 50°C for 24 hours; analyze via GC-MS to detect tert-butylamine oxidation products (e.g., tert-butyl hydroperoxide).

- Acidic : Expose to 0.1N HCl at 25°C; monitor pH-dependent hydrolysis kinetics using UV-Vis spectroscopy at λ = 210–220 nm .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodology : Optimize solvent-to-substrate ratios to avoid exothermic reactions during scale-up. Use continuous-flow reactors for better temperature control. Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.